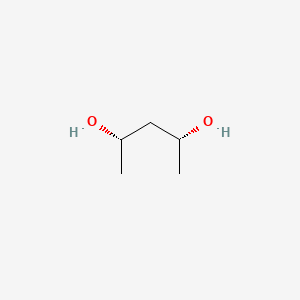
(R*,S*)-Pentane-2,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R*,S*)-Pentane-2,4-diol is an organic compound with the molecular formula C5H12O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to different carbon atoms. This compound is chiral, possessing two stereocenters, which gives rise to its (R*,S*) notation. The compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: (R*,S*)-Pentane-2,4-diol can be synthesized through several methods. One common approach involves the reduction of 2,4-pentanedione using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents. The reaction typically takes place in an inert solvent such as tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods: In industrial settings, this compound can be produced through catalytic hydrogenation of 2,4-pentanedione. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The reaction is carried out in a suitable solvent, and the product is purified through distillation or recrystallization.
化学反応の分析
Types of Reactions: (R*,S*)-Pentane-2,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,4-pentanedione using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of this compound can lead to the formation of pentane by using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed:
Oxidation: 2,4-Pentanedione.
Reduction: Pentane.
Substitution: 2,4-Dichloropentane.
科学的研究の応用
(R*,S*)-Pentane-2,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a cryoprotectant in biological samples.
Medicine: this compound is investigated for its potential use in drug formulations and as a stabilizer for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and as an intermediate in the synthesis of other chemicals.
作用機序
The mechanism of action of (R*,S*)-Pentane-2,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, this compound can interact with enzymes and proteins, affecting their function and activity. The compound’s ability to act as a cryoprotectant is attributed to its capacity to stabilize cell membranes and proteins under low-temperature conditions.
類似化合物との比較
1,3-Butanediol: Another diol with two hydroxyl groups, but with a different carbon chain structure.
2,3-Butanediol: A diol with hydroxyl groups on adjacent carbon atoms.
1,5-Pentanediol: A diol with hydroxyl groups at the terminal positions of a five-carbon chain.
Comparison: (R*,S*)-Pentane-2,4-diol is unique due to its specific stereochemistry and the position of its hydroxyl groups. Unlike 1,3-Butanediol and 2,3-Butanediol, this compound has hydroxyl groups on non-adjacent carbon atoms, which influences its reactivity and applications. Compared to 1,5-Pentanediol, this compound has a more complex structure, leading to different chemical and physical properties.
特性
CAS番号 |
3950-21-8 |
|---|---|
分子式 |
C5H12O2 |
分子量 |
104.15 g/mol |
IUPAC名 |
(2S,4R)-pentane-2,4-diol |
InChI |
InChI=1S/C5H12O2/c1-4(6)3-5(2)7/h4-7H,3H2,1-2H3/t4-,5+ |
InChIキー |
GTCCGKPBSJZVRZ-SYDPRGILSA-N |
異性体SMILES |
C[C@H](C[C@H](C)O)O |
正規SMILES |
CC(CC(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


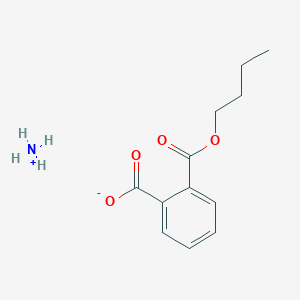
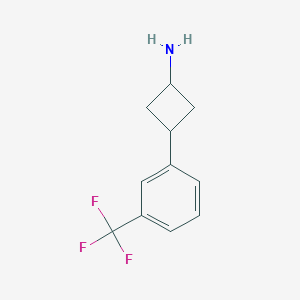
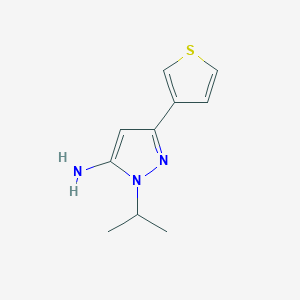
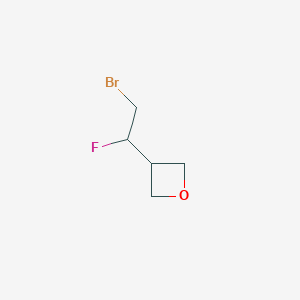
![3-Oxa-8-azaspiro[5.6]dodecane](/img/structure/B13346087.png)
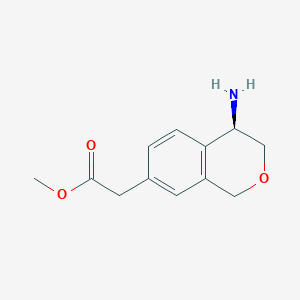
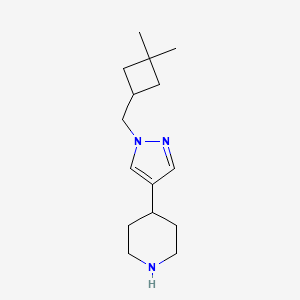
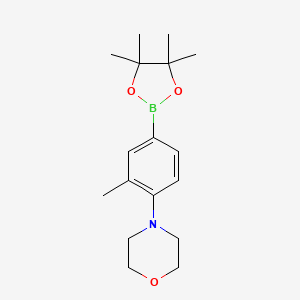
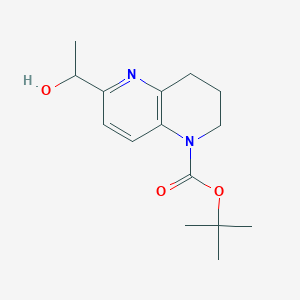
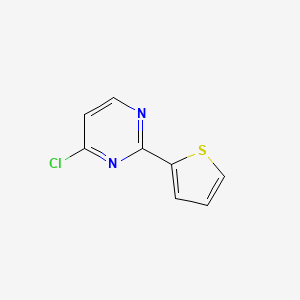

![7-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13346120.png)


